5-Cholestene-3beta,12alpha-diol

Übersicht

Beschreibung

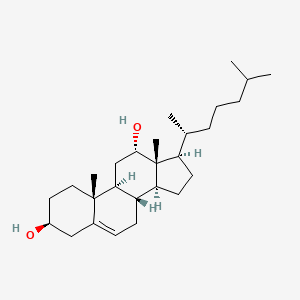

5-Cholestene-3beta,12alpha-diol is a sterol derivative with the molecular formula C27H46O2. It is a type of oxysterol, which are oxygenated derivatives of cholesterol. These compounds play significant roles in various biological processes, including lipid metabolism and cellular signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cholestene-3beta,12alpha-diol can be achieved through several methods. One common approach involves the hydroxylation of cholesterol derivatives. For instance, a Diels-Alder adduct of a steroid containing a 5,7-diene and a DELTA24 double bond can be reacted with an oxidizing agent to provide a 24,25-oxido moiety, followed by treatment with a reducing agent to convert the 24,25-oxido moiety to a 25-hydroxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar chemical reactions as those used in laboratory settings, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Metabolic Conversion Pathways

5-Cholestene-3β,12α-diol undergoes sequential oxidation and isomerization reactions in hepatic tissues, primarily mediated by microsomal and cytosolic enzymes.

Key Findings:

-

Primary Pathway : In the presence of NADP-fortified microsomes, 5-cholestene-3β,12α-diol is oxidized to 12α-hydroxycholest-4-en-3-one , a precursor for cholic acid synthesis .

-

Competing Pathways : When incubated with liver homogenate supernatant, the compound is converted to 7α,12α-dihydroxycholest-4-en-3-one via cholest-5-ene-3β,7α,12α-triol , indicating a bifurcation in bile acid synthesis .

Enzymatic Regulation

The metabolism of 5-cholestene-3β,12α-diol is tightly regulated by hepatic enzymes:

| Enzyme | Role | Cofactor Requirement | Localization | Impact on Pathway |

|---|---|---|---|---|

| CYP8B1 | 12α-Hydroxylation of intermediates | NADPH | Microsomes | Determines cholic acid yield |

| AKR1D1 | 5β-Reduction of Δ⁴-3-ketosteroids | NADPH | Cytosol | Generates 5β-cholestane backbone |

| HSD3B7 | Isomerization of Δ⁵- to Δ⁴-sterols | None | Microsomes | Facilitates downstream oxidation |

Critical Observations:

-

CYP8B1 Deficiency : Eliminates 12α-hydroxylation, redirecting metabolism toward chenodeoxycholic acid (CDCA) instead of cholic acid .

-

AKR1D1 Activity : Converts 12α-hydroxycholest-4-en-3-one into 5β-cholestane-3α,12α-diol , a direct precursor of deoxycholic acid .

Cofactor Dependence

Reactions involving 5-cholestene-3β,12α-diol are cofactor-specific:

| Reaction | Cofactor | Effect of Omission |

|---|---|---|

| Microsomal oxidation to 4-en-3-one | NADP | Reaction halts; no 12α-hydroxyketo product |

| Cytosolic 5β-reduction | NADPH | Accumulation of Δ⁴-3-ketosteroids |

Comparative Metabolism

5-Cholestene-3β,12α-diol is a minor intermediate compared to its 7α-hydroxylated analog (cholest-5-ene-3β,7α-diol):

Research Implications

-

Tracer Studies : Tritium-labeled 5-cholestene-3β,12α-diol revealed <2% conversion to cholic acid in bile fistula models, underscoring its minor role in cholic acid synthesis .

-

Inhibition Effects : 5β-Cholestane-3α,7α,12α-triol (a downstream metabolite) inhibits mitochondrial 26-hydroxylase, modulating bile acid flux .

Table 1: Key Metabolites and Enzymes

| Metabolite | Enzyme Involved | Product |

|---|---|---|

| 5-Cholestene-3β,12α-diol | CYP8B1 | 12α-Hydroxycholest-4-en-3-one |

| 12α-Hydroxycholest-4-en-3-one | AKR1D1/AKR1C4 | 5β-Cholestane-3α,12α-diol |

| Cholest-5-ene-3β,7α,12α-triol | CYP7A1 | 7α,12α-Dihydroxy-4-en-3-one |

Table 2: Cofactor Requirements

| Reaction Stage | Cofactor | Outcome Without Cofactor |

|---|---|---|

| Microsomal oxidation | NADP | No 4-en-3-one formation |

| Cytosolic 5β-reduction | NADPH | Δ⁴-3-ketosteroid accumulation |

Wissenschaftliche Forschungsanwendungen

Bile Acid Biosynthesis

Overview

5-Cholestene-3beta,12alpha-diol plays a crucial role in the metabolic pathway that converts cholesterol into bile acids. This pathway is vital for maintaining lipid homeostasis and involves several enzymatic steps regulated by nuclear receptors such as the farnesoid X receptor (FXR) .

Biochemical Pathway

The transformation of cholesterol into bile acids includes multiple intermediates, with this compound being a key precursor to more complex bile acids like 3alpha,7alpha,12alpha,26-tetrahydroxy-5beta-cholestane. This compound's metabolism is tightly regulated by feedback mechanisms that respond to the body’s lipid levels .

Industrial Applications

Surfactant and Emulsifier

This compound has been identified as a potential surfactant and emulsifier due to its unique amphiphilic structure. It can stabilize emulsions and foams, making it valuable in cosmetic formulations and food products . Its effectiveness stems from its ability to reduce surface tension between different phases in a mixture.

Metabolic Disorders

Research indicates that disruptions in bile acid synthesis pathways can lead to metabolic disorders such as cerebrotendinous xanthomatosis (CTX). In this context, this compound serves as a marker for impaired bile acid metabolism . Understanding its role may provide insights into therapeutic approaches for managing conditions related to disrupted lipid metabolism.

Case Studies

-

Bile Acid Metabolism in Humans

A study examined the conversion of cholesterol into various bile acids using liver homogenates. The findings highlighted the enzymatic pathways involved in metabolizing this compound and its role as an intermediate leading to other bioactive compounds . -

Impact on Nonalcoholic Fatty Liver Disease

Research has indicated that compounds related to bile acid synthesis can influence lipid accumulation in liver tissues. In models of diet-induced nonalcoholic fatty liver disease, alterations in bile acid metabolism were shown to mitigate lipid accumulation and improve metabolic health .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | 5-Cholestene-3β,12α-diol |

| Role in Metabolism | Intermediate in bile acid biosynthesis |

| Key Enzyme | Cytochrome P450 27A1 (CYP27A1) |

| Biological Implications | Inhibition of la-hydroxylation; potential link to metabolic disorders |

| Industrial Applications | Surfactant and emulsifier in cosmetics and food products |

Wirkmechanismus

The mechanism of action of 5-Cholestene-3beta,12alpha-diol involves its interaction with specific molecular targets and pathways. It is known to regulate lipid metabolism by inhibiting cholesterol synthesis and decreasing lipid levels. This is achieved through the suppression of sterol regulatory element-binding proteins (SREBP-1/2) activities, which are key regulators of lipid biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Cholesten-3beta,25-diol: Another oxysterol with similar biological activities.

5-Cholesten-3beta,7beta-diol: Known for its role in cholesterol metabolism.

5-Cholesten-3beta-ol-7-one: A ketosterol with distinct chemical properties.

Uniqueness

5-Cholestene-3beta,12alpha-diol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other oxysterols. Its ability to regulate lipid metabolism and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biologische Aktivität

5-Cholestene-3beta,12alpha-diol is an oxysterol derivative of cholesterol with significant implications in lipid metabolism and cellular signaling. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C27H46O2 and is characterized by specific hydroxylation patterns that influence its biological functions. As a sterol derivative, it plays a crucial role in various physiological processes, particularly in regulating cholesterol levels and lipid metabolism.

The primary mechanism of action for this compound involves:

- Inhibition of Cholesterol Synthesis : It suppresses the activity of sterol regulatory element-binding proteins (SREBP-1/2), which are critical regulators of lipid biosynthesis. This inhibition leads to decreased synthesis of cholesterol and other lipids .

- Regulation of Lipid Metabolism : The compound has been shown to lower lipid levels in various biological systems, contributing to its potential as a therapeutic agent for metabolic disorders .

Lipid Metabolism Regulation

Research indicates that this compound influences lipid metabolism through several pathways:

- Decreased Neutral Lipid Levels : Studies have demonstrated that this compound can reduce neutral lipids in liver cells and scavenger cells, which is crucial for maintaining metabolic homeostasis .

- Impact on Hepatocyte Proliferation : It may regulate hepatocyte proliferation through oxysterol sulfation pathways, highlighting its role in liver function and health .

Case Studies and Research Findings

- Cholesterol Metabolism : A study involving tritium-labeled cholesterol showed that this compound is a minor metabolite during cholesterol conversion processes. It was found that this compound could be converted into other metabolites such as 7α,12α-dihydroxycholest-4-en-3-one .

- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects in conditions related to cholesterol metabolism disorders. Its ability to modulate SREBP activity suggests it could be beneficial in treating hyperlipidemia and related cardiovascular diseases .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other oxysterols:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 5-Cholesten-3beta,25-diol | Regulates hepatocyte proliferation | Acts as a PPARγ agonist |

| 5-Cholesten-3beta,7beta-diol | Involved in cholesterol metabolism | Known for its role in bile acid synthesis |

| 5-Cholesten-3beta-ol-7-one | Exhibits distinct chemical properties | Ketosterol with unique metabolic pathways |

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)13-14-26(19,4)24(21)16-25(29)27(22,23)5/h9,17-18,20-25,28-29H,6-8,10-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKSQIWASYXGKZ-XWXSNNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2CC=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972037 | |

| Record name | Cholest-5-ene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-46-1 | |

| Record name | 5-Cholestene-3beta,12alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.